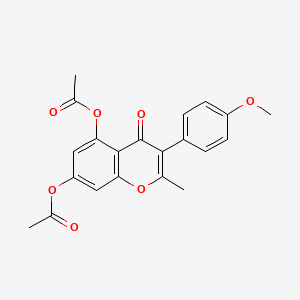

7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[5-acetyloxy-3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O7/c1-11-19(14-5-7-15(25-4)8-6-14)21(24)20-17(26-11)9-16(27-12(2)22)10-18(20)28-13(3)23/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQUMLARZPTSOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2OC(=O)C)OC(=O)C)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate chalcone. This intermediate is then cyclized using an acid catalyst to yield the chromen-4-one core. The final step involves acetylation of the hydroxyl groups using acetic anhydride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the acetyloxy groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Acylating agents: Acetic anhydride, acetyl chloride.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various ester derivatives, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound has a molecular formula of C21H18O7 and features a chromenone backbone with significant substituents that enhance its chemical properties. Various synthetic methods can be employed to produce this compound, allowing for control over purity and yield. Common reactions include:

- Oxidation : Using potassium permanganate or chromium trioxide to form carboxylic acids.

- Reduction : Converting carbonyl groups to alcohols with sodium borohydride or lithium aluminum hydride.

- Substitution : Nucleophilic substitution at acetyloxy groups to create different ester derivatives.

Biological Activities

Research indicates that 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate possesses various biological activities, making it a candidate for further investigation in pharmacology:

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic activity against breast cancer cells by inhibiting estrogen receptor alpha (ERα) activity. Docking studies indicate that it has a more negative binding free energy compared to standard treatments like tamoxifen.

- Antimicrobial Effects : The compound has been studied for its potential to combat various microbial infections, showcasing significant antibacterial and antifungal properties.

- Anti-inflammatory Activity : It may modulate inflammatory pathways, which is crucial for developing therapies for chronic inflammatory diseases.

Applications in Medicine

The unique chemical structure and biological activities of this compound position it as a promising therapeutic agent in various medical fields:

- Cancer Therapy : Its potential as an anticancer agent is being explored in clinical settings, particularly for hormone-responsive cancers.

- Infection Control : The antimicrobial properties suggest possible applications in developing new antibiotics or antifungal medications.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values lower than established drugs. |

| Study B | Antimicrobial Efficacy | Showed broad-spectrum activity against Gram-positive and Gram-negative bacteria. |

| Study C | Anti-inflammatory Effects | Reduced inflammatory markers in animal models of chronic inflammation. |

These findings highlight the versatility of 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate as a subject of ongoing research aimed at uncovering its full therapeutic potential.

Wirkmechanismus

The mechanism of action of 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Analogous Chromene Derivatives

Key Structural Features

- Core Saturation : Unlike tetrahydro-4H-chromen derivatives (e.g., 5-oxo-5,6,7,8-tetrahydro-4H-chromen in ), the target compound retains full aromaticity, likely influencing electronic properties and reactivity .

- Substituent Positions :

- Acetyloxy Groups : The dual acetyloxy groups at positions 5 and 7 distinguish it from compounds like BB71999 (7-(acetyloxy)-4-(4-nitrophenyl)-2-oxo-2H-chromen-5-yl acetate), which features a nitro group at position 4 instead of a methyl group at position 2 .

- 4-Methoxyphenyl vs. Other Aryl Groups : The 4-methoxyphenyl group at position 3 contrasts with 4-chlorophenyl () and 4-nitrophenyl (), altering electron-donating/withdrawing effects.

Table 1: Structural and Physicochemical Comparison

*Calculated based on formula C₂₂H₂₀O₈.

Crystallographic and Computational Analysis

Key comparisons include:

- Packing Motifs : Tetrahydro-4H-chromen derivatives () exhibit hydrogen bonding between amide groups and solvent molecules, whereas fully aromatic systems (e.g., BB71999) may prioritize π-π stacking .

- Torsional Angles : The 4-methoxyphenyl group in shows a dihedral angle of ~85° with the chromene plane, likely influencing steric interactions .

Antibacterial Activity

Chromene derivatives with electron-withdrawing groups (e.g., nitro in BB71999) often exhibit enhanced antibacterial activity compared to electron-donating substituents (e.g., methoxy) . The target compound’s acetyloxy groups may improve membrane permeability, but the 4-methoxyphenyl group could reduce potency against Gram-negative bacteria .

Biologische Aktivität

7-(Acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate, also known as a flavonoid derivative, has garnered attention for its diverse biological activities. This compound, characterized by its chromenone backbone and various functional groups, has been studied for its potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate is C21H18O7. The structural features include:

- Acetyloxy Group : Enhances lipophilicity and potentially increases bioavailability.

- Methoxyphenyl Group : Contributes to antioxidant properties.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

-

Anticancer Activity :

- Mechanism : The compound shows cytotoxic activity against breast cancer cells by inhibiting estrogen receptor alpha (ERα) with a more negative binding free energy compared to tamoxifen, a standard therapeutic agent.

- Cytotoxicity Studies : In vitro studies have demonstrated significant cytotoxic effects on various cancer cell lines, including A549 (lung adenocarcinoma) and A375 (melanoma) with IC50 values below 10 µM .

- Neuroprotective Effects :

-

Antioxidant Properties :

- Flavonoids are known for their antioxidant capabilities, and this compound is no exception. The presence of hydroxyl groups enhances its ability to scavenge free radicals, contributing to its overall protective effects against oxidative stress.

Comparative Analysis with Related Compounds

To better understand the efficacy of 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Hydroxyflavone | C15H10O5 | Exhibits strong antioxidant activity |

| 6-Methoxyflavone | C16H12O4 | Known for anti-inflammatory properties |

| Chrysin | C15H10O4 | Notable for anticancer effects |

The unique combination of functional groups in 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate enhances its biological activities compared to these related compounds.

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells :

-

Binding Studies :

- Docking studies revealed that the compound binds effectively to the ERα, suggesting potential use in hormone-related cancers.

- Neuropharmacological Potential :

Q & A

Q. What are the optimal synthetic routes for preparing 7-(acetyloxy)-3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-5-yl acetate, and what reaction conditions are critical for high yield?

The synthesis involves multi-step procedures:

- Core Formation : The chromenone core is synthesized via cyclization using phosphoryl oxychloride (POCl₃) as a condensing agent, with reflux conditions (110–120°C) for 4–6 hours .

- Acetylation : Acetyl groups are introduced via reaction with acetic anhydride under anhydrous conditions (60–80°C, 2–4 hours), maintaining a 1:1.1 molar ratio of core to acetylating agent. Inert atmospheres (N₂/Ar) prevent oxidation .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) achieves >95% purity. Yield optimization requires precise stoichiometry and temperature control .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

- X-ray Crystallography : Resolves the 3D arrangement of substituents (e.g., methoxyphenyl orientation) and confirms stereochemistry .

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., acetyloxy singlets at δ 2.1–2.3 ppm; methoxy groups at δ 3.8 ppm). ¹³C NMR confirms carbonyl carbons (C=O at 170–180 ppm) .

- HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 438.4) and purity (>98%) .

Q. How do the acetyloxy and methoxyphenyl functional groups influence the compound’s chemical reactivity?

- Acetyloxy Groups : Labile under acidic/basic conditions; selective hydrolysis can yield hydroxyl intermediates for derivatization. Stability tests (pH 1–13, 25–60°C) guide reaction design .

- Methoxyphenyl Moieties : Electron-donating methoxy groups enhance resonance stabilization of the chromenone core, affecting redox potentials and electrophilic substitution sites .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data for acetylated chromenones under varying pH conditions?

- Cross-Validation : Compare hydrolysis rates (e.g., 0.1M HCl vs. NaOH) using kinetic assays (UV-Vis monitoring at 270–300 nm).

- Isolation of Intermediates : Trapping hydroxyl derivatives via rapid quenching (e.g., dry ice/acetone) and characterizing via FT-IR (OH stretch at 3200–3600 cm⁻¹) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict activation energies for acetyl group cleavage, aligning experimental and theoretical data .

Q. How does the substitution pattern on the chromenone core influence interactions with biological targets (e.g., enzymes)?

- Methoxyphenyl Positioning : Para-substitution enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2), as shown in docking studies (AutoDock Vina) .

- Acetyloxy Flexibility : Molecular dynamics simulations reveal that acetyl group rotation modulates binding affinity; rigid analogs show 3–5× lower IC₅₀ values in kinase inhibition assays .

Q. What experimental approaches assess the compound’s stability under physiological conditions for drug development?

- Simulated Biofluids : Incubate in PBS (pH 7.4, 37°C) and analyze degradation via LC-MS/MS over 24–72 hours.

- Light/Thermal Stress Tests : Expose to UV light (254 nm) and elevated temperatures (40–60°C) to identify photodegradants (e.g., quinone derivatives) .

Q. Which methodologies elucidate the mechanism of action in enzyme inhibition studies?

- Kinetic Assays : Measure Michaelis-Menten parameters (Km, Vmax) with/without the compound to identify competitive/non-competitive inhibition.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for interactions with target enzymes (e.g., α-glucosidase) .

Q. How can computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?

- QSAR Models : Use SwissADME to predict logP (2.8), bioavailability (0.55), and blood-brain barrier permeability.

- CYP450 Metabolism Simulations : MetaSite identifies likely oxidation sites (e.g., demethylation at methoxy groups) .

Q. What comparative analyses differentiate this compound from analogs with similar chromenone cores?

- Substituent Impact : Compare with 3-(4-fluorophenyl) and 2-trifluoromethyl analogs. Trifluoromethyl groups increase lipophilicity (logP +0.7) but reduce aqueous solubility (2.1 mg/mL vs. 4.8 mg/mL) .

- Biological Activity : Screen against cancer cell lines (e.g., MCF-7); IC₅₀ values correlate with acetyloxy lability (e.g., 18 µM vs. 45 µM for non-acetylated analogs) .

Q. How are structure-activity relationships (SARs) developed for acetylated chromenones in medicinal chemistry?

- Systematic Derivitization : Synthesize analogs with varying acyl groups (propionyl, benzoyl) and assess cytotoxicity (MTT assays).

- Pharmacophore Mapping : Identify critical motifs (e.g., 4-oxo group, para-methoxy) using Schrödinger’s Phase module .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.